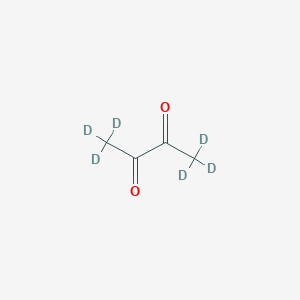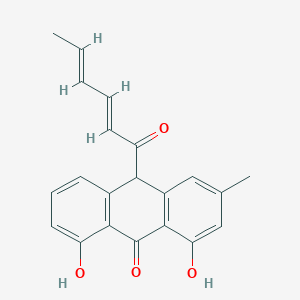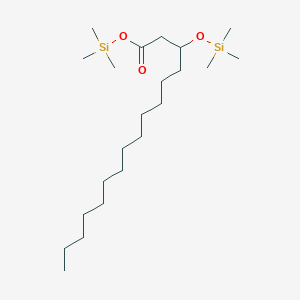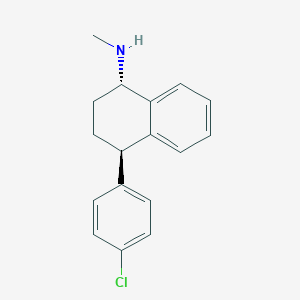
4-(2-Propenil)-2-ciclohexen-1-ona
Descripción general
Descripción
4-(2-Propenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propenyl group. This compound is known for its presence in various essential oils and its applications in different fields due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
4-(2-Propenyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .
- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .
- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .
- Its melting point is around -12 to -10 °C, and it boils at 254 °C .
- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
In the context of essential oils, 4-(2-Propenyl)-2-cyclohexen-1-one interacts with various biomolecules. For instance, it has been found to exhibit significant binding affinity in biochemical assays
Cellular Effects
Given its presence in essential oils and its antimicrobial activity, it may influence cell function by disrupting bacterial cell walls or interfering with microbial metabolic processes .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ethers, which provides a straightforward route to obtain the desired product. The reaction typically requires heating the starting materials to high temperatures to facilitate the rearrangement process.
Industrial Production Methods: In industrial settings, the production of 4-(2-Propenyl)-2-cyclohexen-1-one often involves the catalytic dehydrogenation of 4-isopropylphenol. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions usually include the use of a suitable catalyst and controlled temperature to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Propenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Comparación Con Compuestos Similares
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its presence in clove oil and similar biological activities.
Safrole: 4-Allyl-1,2-methylenedioxybenzene, another compound with a propenyl group and distinct chemical properties.
Uniqueness: 4-(2-Propenyl)-2-cyclohexen-1-one stands out due to its unique cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-61-4 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)







